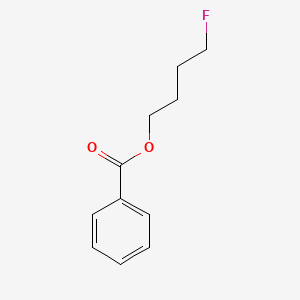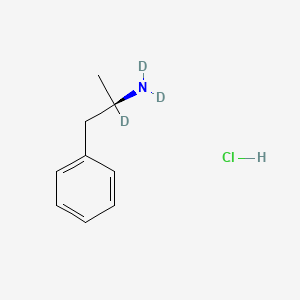
Mono(2-methylpentyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-methylpentyl) Phthalate is a phthalate monoester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products . Its molecular formula is C14H18O4, and it has a molecular weight of 250.29 g/mol . This compound is primarily used in research and industrial applications.
Preparation Methods
Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion .
Chemical Reactions Analysis
Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Mono(2-methylpentyl) Phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is studied for its potential toxicological effects and its impact on human health.
Industry: It is used in the manufacturing of various consumer products, including food packaging, medical devices, and cosmetics
Mechanism of Action
Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. This compound can bind to nuclear receptors and alter the expression of genes involved in hormone regulation, leading to various physiological effects .
Comparison with Similar Compounds
Mono(2-methylpentyl) Phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl) Phthalate (DEHP): Commonly used as a plasticizer, but has higher molecular weight and different toxicological profile.
Dibutyl Phthalate (DBP): Used in personal care products, with a lower molecular weight and different applications.
Diisononyl Phthalate (DiNP): Used in flexible vinyl products, with a higher molecular weight and different physical properties
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
InChI Key |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
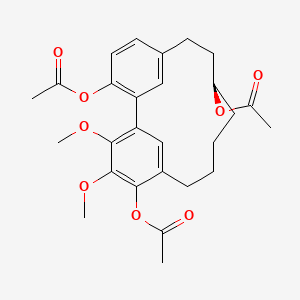

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
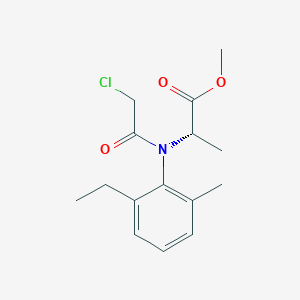
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)

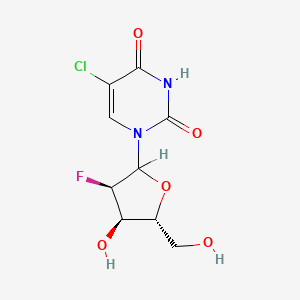
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
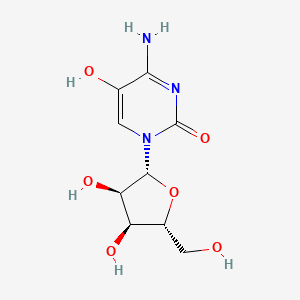
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
